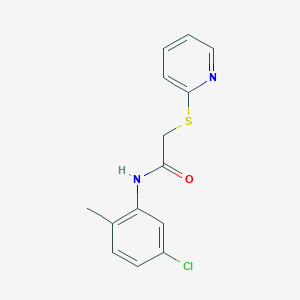
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNPE and is synthesized through a multi-step process. The synthesis method involves the reaction between 4-methylacetophenone and 4-nitrophenol in the presence of a suitable catalyst.
Mécanisme D'action
The mechanism of action of 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone is not well understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. MNPE has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. MNPE has also been shown to have antitumor activity and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone has several advantages for lab experiments. It is readily available and relatively easy to synthesize. MNPE is also stable under normal laboratory conditions and can be stored for extended periods. However, MNPE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in certain solvents. MNPE is also relatively expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for further research on 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases. MNPE has shown promising results in preclinical studies, and further research could lead to the development of new drugs. Another potential direction is to investigate its potential as a catalyst in organic synthesis. MNPE has been shown to have catalytic activity in certain reactions, and further research could lead to the development of new synthetic methods. Additionally, further research could be conducted to investigate the mechanism of action of MNPE and to identify new targets for its activity.
Méthodes De Synthèse
The synthesis of 1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone involves a multi-step process. The first step involves the reaction between 4-methylacetophenone and 4-nitrophenol in the presence of a suitable catalyst such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or methanol and heated under reflux for several hours. The resulting product is then purified through recrystallization or chromatography to obtain pure MNPE.
Applications De Recherche Scientifique
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone has potential applications in various fields of scientific research. It has been used as a starting material in the synthesis of various pharmaceuticals and agrochemicals. MNPE has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-2-(4-nitrophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11-2-4-12(5-3-11)15(17)10-20-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTXKJOEBOAHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethoxyphenyl)ethanone O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5787582.png)

![N'-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5787599.png)
![3-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5787602.png)
![2-(2-furyl)-3-[(2-furylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5787607.png)
![4-Bromo-N-(4-chloro-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5787616.png)
![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B5787624.png)
![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)



![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)

